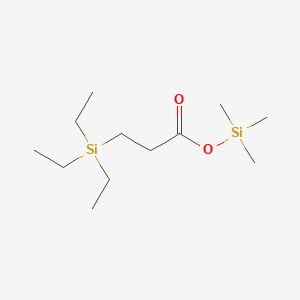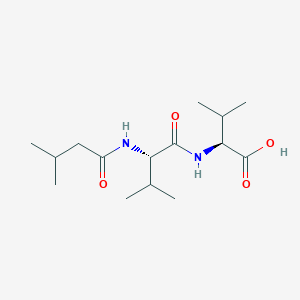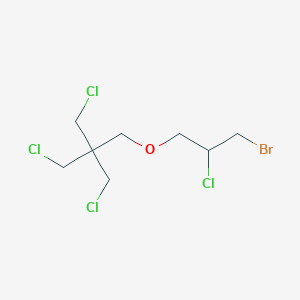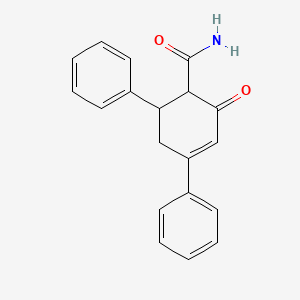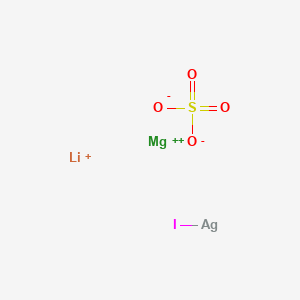
1-Chloro-1-methoxypentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1-methoxypentane is an organic compound with the molecular formula C6H13ClO It is a chlorinated ether, characterized by the presence of a chlorine atom and a methoxy group attached to a pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-methoxypentane can be synthesized through the reaction of 1-pentanol with thionyl chloride to form 1-chloropentane, followed by the reaction with sodium methoxide to introduce the methoxy group. The reaction conditions typically involve:
Step 1: 1-Pentanol reacts with thionyl chloride in the presence of a base to form 1-chloropentane.
Step 2: 1-Chloropentane is then reacted with sodium methoxide in methanol to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-methoxypentane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Elimination Reactions: Strong bases such as potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Nucleophilic Substitution: Products include alcohols, nitriles, or amines.
Elimination Reactions: Alkenes such as pentene.
Oxidation: Aldehydes or carboxylic acids depending on the extent of oxidation.
Scientific Research Applications
1-Chloro-1-methoxypentane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-1-methoxypentane involves its interaction with nucleophiles and electrophiles. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets.
Comparison with Similar Compounds
1-Chloro-1-methylcyclopentane: Similar in structure but with a cyclopentane ring instead of a linear chain.
1-Methoxypentane: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
1-Chloro-4-methoxypentane: Similar but with the methoxy group positioned differently on the pentane chain.
Uniqueness: 1-Chloro-1-methoxypentane is unique due to the presence of both a chlorine atom and a methoxy group on the same carbon atom, which imparts distinct reactivity and chemical properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for various applications.
Properties
CAS No. |
59452-74-3 |
|---|---|
Molecular Formula |
C6H13ClO |
Molecular Weight |
136.62 g/mol |
IUPAC Name |
1-chloro-1-methoxypentane |
InChI |
InChI=1S/C6H13ClO/c1-3-4-5-6(7)8-2/h6H,3-5H2,1-2H3 |
InChI Key |
CYKLQQNAVINLJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)



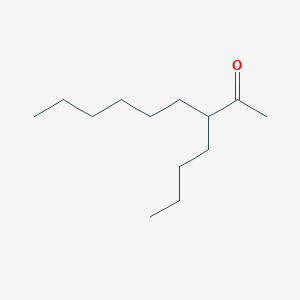

![N,N-Dimethylbicyclo[2.1.1]hexane-5-carboxamide](/img/structure/B14611048.png)
